molecular formula C11H18N4O3S2 B5089650 N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Cat. No. B5089650
M. Wt: 318.4 g/mol
InChI Key: WOBXPBHAXPMZEL-UHFFFAOYSA-N
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Description

N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, also known as MTA, is a synthetic compound that has been widely used in scientific research. MTA is a thiazole derivative that has shown potential in various biological applications.

Mechanism of Action

N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide works by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in various cellular processes. By inhibiting NAMPT, N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide reduces the levels of NAD+ in cells, leading to cell death.
Biochemical and Physiological Effects:
N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the levels of pro-inflammatory cytokines. N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has also been shown to protect neurons against oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is also stable and can be stored for long periods without degradation. However, N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research on N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide. One potential direction is to investigate the use of N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide as an anticancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide in cancer therapy. Another potential direction is to investigate the use of N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide in neurodegenerative diseases. N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been shown to have neuroprotective effects, and further studies are needed to determine its potential in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide and its potential side effects.

Synthesis Methods

N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with chloroacetyl chloride to form 2-acetamidothiazole. This intermediate is then reacted with 4-methyl-1-piperazine sulfonamide to form N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide. The synthesis of N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been extensively used in scientific research due to its potential in various biological applications. N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been shown to inhibit the growth of cancer cells, making it a potential anticancer agent. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

N-[4-methyl-5-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S2/c1-8-10(19-11(12-8)13-9(2)16)20(17,18)15-6-4-14(3)5-7-15/h4-7H2,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBXPBHAXPMZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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